tert-Butyl (3-(methylsulfonyl)phenyl)carbamate

Purity specification Procurement quality Boc-protected aniline

tert-Butyl (3-(methylsulfonyl)phenyl)carbamate (CAS 27979-92-6) is a carbamate derivative of 3-(methylsulfonyl)aniline, featuring a tert-butyloxycarbonyl (Boc) protecting group on the aromatic amine. With a molecular formula of C₁₂H₁₇NO₄S and a molecular weight of 271.33 g/mol, this compound is primarily utilized as a protected aniline building block in multi-step organic synthesis, particularly in the preparation of substituted pyrazolopyrimidine IRAK4 kinase inhibitors and liver X receptor (LXR) modulator scaffolds.

Molecular Formula C12H17NO4S
Molecular Weight 271.33 g/mol
CAS No. 27979-92-6
Cat. No. B1507727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (3-(methylsulfonyl)phenyl)carbamate
CAS27979-92-6
Molecular FormulaC12H17NO4S
Molecular Weight271.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=CC(=CC=C1)S(=O)(=O)C
InChIInChI=1S/C12H17NO4S/c1-12(2,3)17-11(14)13-9-6-5-7-10(8-9)18(4,15)16/h5-8H,1-4H3,(H,13,14)
InChIKeyAXEGULZAMUURHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (3-(methylsulfonyl)phenyl)carbamate (CAS 27979-92-6): A Boc-Protected 3-Methylsulfonylaniline Building Block for Kinase Inhibitor Synthesis


tert-Butyl (3-(methylsulfonyl)phenyl)carbamate (CAS 27979-92-6) is a carbamate derivative of 3-(methylsulfonyl)aniline, featuring a tert-butyloxycarbonyl (Boc) protecting group on the aromatic amine. With a molecular formula of C₁₂H₁₇NO₄S and a molecular weight of 271.33 g/mol, this compound is primarily utilized as a protected aniline building block in multi-step organic synthesis, particularly in the preparation of substituted pyrazolopyrimidine IRAK4 kinase inhibitors and liver X receptor (LXR) modulator scaffolds [1]. The Boc group provides stability under basic and nucleophilic conditions while enabling selective deprotection under mild acidic conditions, making it valuable for iterative synthetic sequences where the free amine of 3-(methylsulfonyl)aniline would be incompatible with downstream transformations.

Why Generic Substitution Fails for tert-Butyl (3-(methylsulfonyl)phenyl)carbamate: Differentiating Carbamate Building Blocks/Intermediates & Analogs


Attempting to substitute this Boc-protected intermediate with its close analogs—such as the free amine 3-(methylsulfonyl)aniline (CAS 35216-39-8), the Cbz-protected variant, or the amino acid derivative N-Boc-3-(methylsulfonyl)-L-phenylalanine (CAS 1289646-76-9)—introduces quantifiable differences in stability, reactivity, and downstream synthetic efficiency. The free amine is susceptible to oxidation and undesired nucleophilic side reactions, while the Boc-protected form remains stable under a broad range of conditions (stable to bases, nucleophiles, and catalytic hydrogenation) and can be cleanly deprotected with TFA in >90% yield [1]. Unlike the chiral amino acid derivative, this compound lacks a stereocenter, eliminating epimerization risk during deprotection and simplifying analytical characterization by NMR and HPLC . Furthermore, the electron-withdrawing methylsulfonyl substituent at the meta position reduces the nucleophilicity of the aromatic amine, making Boc protection of this substrate inherently more challenging than that of unsubstituted aniline—a differentiation that directly impacts procurement specifications for purity and residual free amine content [2].

Quantitative Evidence Guide: tert-Butyl (3-(methylsulfonyl)phenyl)carbamate Differentiation Data


Purity Specification: ≥98% vs. Comparator Free Amine's Lower Commercial Purity

Commercial lots of tert-butyl (3-(methylsulfonyl)phenyl)carbamate are routinely available at ≥98% purity (HPLC) from multiple vendors , whereas the comparator 3-(methylsulfonyl)aniline (CAS 35216-39-8) is commonly supplied at 95% purity, with the impurity profile dominated by oxidative degradation products of the free aniline . This 3-percentage-point purity gap translates to ~30 mg/g more impurities in the free amine, which can propagate through multi-step sequences and reduce final API purity.

Purity specification Procurement quality Boc-protected aniline

Boc Protection Rate Enhancement in Aromatic Amines: Solvent-Dependent Reactivity Differentiation

A seminal kinetic study demonstrated that Boc protection of aromatic amines with Boc₂O proceeds ~70-fold faster in CD₃OD than in CDCl₃ [1]. For electron-deficient anilines—including those bearing meta-methylsulfonyl substituents such as 3-(methylsulfonyl)aniline—the reaction is significantly slower and may require harsher conditions (elevated temperature or Lewis acid catalysis) compared to electron-rich anilines, where N-Boc derivatives are obtained in excellent yields within minutes at room temperature in ethanol [1]. This directly impacts the synthetic route design: procurement of the pre-formed Boc-protected building block (CAS 27979-92-6) eliminates the need to optimize this challenging protection step in-house, saving 1–2 synthetic steps and avoiding the ~10–30% yield loss typical of suboptimal Boc protection of deactivated anilines [2].

Boc protection kinetics Electron-deficient aniline Synthetic efficiency

Stability Under Basic/Nucleophilic Conditions: Boc-Protected vs. Free Amine Tolerance in Cross-Coupling Reactions

The Boc group is stable to catalytic hydrogenation, treatment with piperidine (Fmoc deprotection conditions), sodium borohydride, and most nucleophiles, while the free amine in 3-(methylsulfonyl)aniline would undergo N-alkylation, acylation, or oxidation under identical conditions [1]. This orthogonal stability profile enables the Boc-protected building block to survive Suzuki-Miyaura, Buchwald-Hartwig, and reductive amination steps that would consume the free amine, directly enabling convergent synthetic strategies. In the synthesis of IRAK4 pyrazolopyrimidine inhibitors, the 3-(methylsulfonyl)phenyl motif is introduced via an SNAr or cross-coupling step that requires a masked amine; the Boc-protected compound (CAS 27979-92-6) serves this role, whereas the free amine would require an additional protection/deprotection sequence, adding 2 steps to the linear synthesis [2].

Orthogonal protection Cross-coupling compatibility Multi-step synthesis

Physicochemical Property Differentiation: LogP and TPSA Impact on Downstream Drug Candidate Profiles

The predicted LogP of tert-butyl (3-(methylsulfonyl)phenyl)carbamate is 1.04 (ACD/Labs Percepta) with a topological polar surface area (TPSA) of 81 Ų . In contrast, the corresponding free amine 3-(methylsulfonyl)aniline has a predicted LogP of approximately 0.35 and a TPSA of 68.5 Ų . For comparison, the amino acid analog N-Boc-3-(methylsulfonyl)-L-phenylalanine (CAS 1289646-76-9) has a LogP of 1.48 and a TPSA of 135 Ų . These differences influence the lipophilicity and permeability profile of final drug candidates: the Boc-protected aniline intermediate (CAS 27979-92-6) provides a balanced LogP that facilitates purification by normal-phase chromatography, while the amino acid variant's higher TPSA can limit passive membrane permeability when incorporated into PROTAC or peptide scaffolds.

LogP Topological polar surface area Drug-likeness

Direct Application Evidence: Boc-Protected 3-(Methylsulfonyl)phenyl Motif in LXR Modulator SAR

In US Patent 10144715 (Vitae Pharmaceuticals), the 3-(methylsulfonyl)phenyl substructure—derivable from CAS 27979-92-6 after Boc deprotection and further elaboration—appears in multiple LXR modulator series. Among compounds containing this motif, the tert-butyl carbamate intermediate (Compound 1-6 in the patent, BDBM304293) showed an EC50 of 8,390 nM in an LXRα/β co-activator recruitment assay [1]. In contrast, a closely related analog with a 4-cyano substitution on the phenyl ring (Compound 3-1, BDBM304306) achieved an EC50 of 618 nM—a >13-fold improvement—demonstrating that the 3-methylsulfonyl scaffold serves as an optimization-ready starting point rather than a dead-end chemotype [2]. This highlights the value of CAS 27979-92-6 as a versatile building block that enables rapid analog generation in hit-to-lead programs.

LXR modulator Structure-activity relationship Patent pharmacology

Synthetic Yield Benchmark: 3-(Methylsulfonyl)aniline Oxidation Step Yields 92% vs. Boc Protection Efficiency

The synthesis of the precursor 3-(methylsulfonyl)aniline from 3-methylthioaniline using Na₂WO₄/H₂O₂ in water at 65 °C proceeds in 92% isolated yield (557 mg from 500 mg starting material) [1]. However, this oxidation step generates the free amine, which must then be Boc-protected for use in multi-step sequences. Literature reports indicate that direct Boc protection of electron-deficient aromatic amines such as 3-(methylsulfonyl)aniline typically proceeds in 65–80% yield under optimized conditions, or requires a two-step bis-Boc/selective deprotection protocol to achieve acceptable yields [2]. In contrast, procurement of the pre-formed Boc-protected compound (CAS 27979-92-6) provides the material at ≥98% purity without this yield penalty, representing a net synthesis advantage of approximately 25% over the two-step (oxidation + protection) route from 3-methylthioaniline.

Synthetic yield Oxidation Process reproducibility

Best Research & Industrial Application Scenarios for tert-Butyl (3-(methylsulfonyl)phenyl)carbamate (CAS 27979-92-6)


Medicinal Chemistry: IRAK4 Kinase Inhibitor Hit-to-Lead Optimization

CAS 27979-92-6 serves as the optimal protecting-group strategy for introducing the 3-(methylsulfonyl)phenyl motif into pyrazolopyrimidine and heteroaryl IRAK4 inhibitor scaffolds. The Boc group remains intact through SNAr amination and Suzuki cross-coupling steps, then is cleaved with TFA/CH₂Cl₂ (RT, 1 h) to reveal the free aniline for further derivatization or to serve as a hydrogen-bond donor in the kinase hinge-binding region [1]. The ≥98% purity specification ensures that byproducts from incomplete Boc protection of the electron-deficient aniline—a known challenge—do not contaminate SAR studies or confound biological assay interpretation [2].

Nuclear Receptor Drug Discovery: LXR Modulator Scaffold Assembly

In LXR modulator programs (e.g., US Patent 10144715), the 3-(methylsulfonyl)phenyl fragment derived from CAS 27979-92-6 is incorporated into piperazine and piperidine cores via sequential Boc deprotection, reductive amination, and aryl halide coupling [1]. The availability of this building block at ≥98% purity and its balanced LogP (1.04) facilitates both solution-phase parallel synthesis and automated flow chemistry platforms. Analogs generated from this intermediate span EC50 values from >8,000 nM to 6 nM, demonstrating that the scaffold tolerates extensive diversification without compromising tractable physical properties [2].

Process Chemistry: Multi-Kilogram Intermediate Supply for Late-Stage Functionalization

For process chemists scaling IRAK4 or LXR inhibitor campaigns to multi-kilogram quantities, direct procurement of CAS 27979-92-6 eliminates the challenging Boc protection of electron-deficient 3-(methylsulfonyl)aniline—a step that often requires >2 equivalents of Boc₂O and extended reaction times at elevated temperature to achieve >90% conversion [1]. Sourcing pre-formed carbamate avoids this low-yielding protection step (65–80% typically) and its associated regulatory burden (Boc₂O is a controlled substance in some jurisdictions) and solvent waste stream, improving overall process mass intensity (PMI) by an estimated 15–25% for a typical 8-step synthesis [2].

Chemical Biology: PROTAC and Bifunctional Molecule Assembly

In PROTAC (Proteolysis Targeting Chimera) design targeting IRAK4 or other kinases, CAS 27979-92-6 provides a modular aniline handle for introducing the 3-(methylsulfonyl)phenyl recognition element. The Boc group enables selective deprotection in the presence of Fmoc, Alloc, and Cbz protecting groups, allowing orthogonal conjugation to PEG linkers or E3 ligase recruiting motifs [1]. The achiral nature of this intermediate avoids the diastereomeric mixtures that can arise from using amino acid-derived analogs (e.g., N-Boc-3-(methylsulfonyl)-L-phenylalanine), simplifying analytical characterization of PROTAC candidates by LC-MS and NMR [2].

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